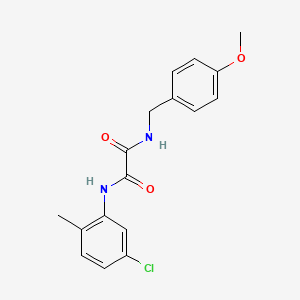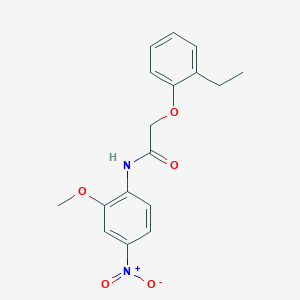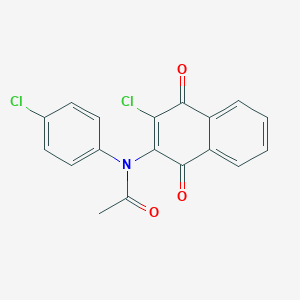![molecular formula C18H20F2N2OS B5141033 N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide, also known as DAPT, is a small molecule that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a variety of effects on biological systems.
Mecanismo De Acción
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide works by inhibiting the gamma-secretase enzyme, which is involved in the processing of APP and Notch. This inhibition leads to the accumulation of APP and the production of amyloid beta peptides, which have been implicated in the development of Alzheimer's disease. This compound has also been shown to inhibit the processing of Notch, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to promote neural differentiation, which has potential applications in the treatment of neurological disorders. This compound has also been shown to inhibit cancer cell growth, which has potential applications in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
Direcciones Futuras
There are many potential future directions for research on N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. One area of interest is the development of more selective gamma-secretase inhibitors that target specific substrates. Another area of interest is the use of this compound in combination with other drugs to enhance its effects. Additionally, there is potential for the use of this compound in the treatment of neurological disorders and cancer. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Métodos De Síntesis
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide can be synthesized in several ways, but the most common method involves the reaction of 2,4-difluoroaniline with carbon disulfide to form 2,4-difluorophenyl isothiocyanate. This is then reacted with 1-adamantylamine to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch. This inhibition has been shown to have a variety of effects on biological systems, including the promotion of neural differentiation and the inhibition of cancer cell growth.
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-13-1-2-15(14(20)6-13)21-17(24)22-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJPXVBVHCTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(methylthio)benzoyl]azepane](/img/structure/B5140956.png)
![4-[4-(benzyloxy)phenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5140960.png)
![1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5140976.png)

![5-(5-chloro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5140985.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)

![4-allyl-2-methoxy-1-{3-[3-(trifluoromethyl)phenoxy]propoxy}benzene](/img/structure/B5141051.png)
